molecular formula C25H22ClFN4O2S B11109685 N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B11109685
M. Wt: 497.0 g/mol
InChI Key: DALQMHNJJLFDFO-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a thienopyrimidine core, and a benzyl group substituted with chlorine and fluorine atoms.

Preparation Methods

The synthesis of N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide involves multiple steps, including the formation of the thienopyrimidine core, the introduction of the piperidine ring, and the attachment of the benzyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction can reduce specific functional groups, such as ketones to alcohols, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can replace specific atoms or groups within the molecule, often using nucleophiles or electrophiles under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups present in the compound.

Scientific Research Applications

N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may have potential as a biochemical probe or tool for studying specific biological pathways or targets.

    Medicine: It could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets involved in disease processes.

    Industry: It may be used in the development of new materials or as a component in specialized chemical formulations.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

    N-(2-chloro-4-fluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thioacetamide: This compound has a similar thienopyrimidine core but differs in the substituents attached to the core and the piperidine ring.

    N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylate: This compound has a similar structure but differs in the functional groups attached to the piperidine ring.

Properties

Molecular Formula

C25H22ClFN4O2S

Molecular Weight

497.0 g/mol

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C25H22ClFN4O2S/c26-20-11-18(27)9-8-16(20)12-28-23(32)17-7-4-10-31(13-17)25-29-21-19(15-5-2-1-3-6-15)14-34-22(21)24(33)30-25/h1-3,5-6,8-9,11,14,17H,4,7,10,12-13H2,(H,28,32)(H,29,30,33)

InChI Key

DALQMHNJJLFDFO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCC5=C(C=C(C=C5)F)Cl

Origin of Product

United States

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